N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
Description
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is a complex organic compound that features a variety of functional groups, including methoxy, fluorophenyl, piperazine, and furan moieties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O5/c1-36-25-10-5-20(18-26(25)37-2)11-12-30-27(34)28(35)31-19-23(24-4-3-17-38-24)33-15-13-32(14-16-33)22-8-6-21(29)7-9-22/h3-10,17-18,23H,11-16,19H2,1-2H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSRUNCPZPGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the 3,4-dimethoxyphenyl ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenyl ethylamine.
Synthesis of the 4-(4-fluorophenyl)piperazine intermediate: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling of intermediates:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of C26H30FN3O4 and a molecular weight of 483.5 g/mol. Its structure includes:
- Dimethoxyphenyl group : Contributes to its lipophilicity and potential binding interactions.
- Piperazine moiety : Known for its role in various pharmacological agents, enhancing the compound's interaction with biological targets.
- Furan ring : Often associated with diverse biological activities.
Physical Properties
The compound's solubility, stability, and reactivity are critical for its application in drug development. It is essential to study these properties to optimize formulation strategies for therapeutic use.
Antidepressant Activity
Research indicates that compounds similar to N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide exhibit antidepressant-like effects in animal models. The piperazine structure is often linked to serotonin receptor modulation, suggesting potential efficacy in treating depression and anxiety disorders .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the fluorophenyl group can enhance the compound's ability to interact with cancer cell receptors, potentially inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial activity against various pathogens. The furan ring and piperazine moiety may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their effects on serotonin transporters. Results indicated that specific modifications enhanced binding affinity and selectivity, leading to significant antidepressant-like behaviors in rodent models .
Case Study 2: Anticancer Mechanisms
A research team investigated the anticancer effects of related compounds on breast cancer cell lines. They found that treatment with these compounds resulted in reduced cell viability and increased apoptosis rates. Mechanistic studies revealed that the compounds activated caspase pathways, highlighting their potential as chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin receptor affinity | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy group | Enhances lipophilicity |
| Piperazine moiety | Increases receptor binding |
| Furan ring | Contributes to antimicrobial properties |
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different receptors or enzymes, potentially modulating their activity. For example, the piperazine moiety may interact with neurotransmitter receptors, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxy-N-Methylphenethylamine
Uniqueness
N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups, along with the piperazine and furan moieties, allows for a wide range of interactions and applications that are not possible with simpler compounds.
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its structure incorporates various functional groups that contribute to its biological activity, particularly in the realms of neuropharmacology and oncology.
Chemical Structure and Properties
- Molecular Formula : C28H32N6O6
- Molecular Weight : 548.6 g/mol
- Purity : Typically around 95% .
The compound features a piperazine moiety, which is commonly associated with various pharmacological effects, including anxiolytic and antidepressant properties. The presence of methoxy and fluorophenyl groups enhances its lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and protein kinases.
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Neurotransmitter Receptor Modulation :
- The piperazine component suggests potential interaction with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation.
- The furan ring may also contribute to receptor binding affinity due to its electron-rich nature.
-
Anticancer Properties :
- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- It has been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity : The compound has shown significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values comparable to standard chemotherapeutics .
Case Studies
-
Case Study on Antidepressant Activity :
- A study evaluated the effects of the compound on animal models of depression. Results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant-like effect. This aligns with its proposed mechanism of action through serotonin receptor modulation.
- Cancer Cell Line Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
